2-{[(2E)-2-cyano-3-phenyl-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-{[(2E)-2-cyano-3-phenyl-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the cyano and propenoyl groups in its structure adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of 2-{[(2E)-2-cyano-3-phenyl-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with an appropriate cyano and propenoyl derivative under controlled conditions. The reaction typically requires the use of solvents such as ethanol or toluene and may involve catalysts to enhance the reaction rate and yield .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
2-{[(2E)-2-cyano-3-phenyl-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions due to the presence of multiple reactive sites in its structure. Some common types of reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution and condensation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(2E)-2-cyano-3-phenyl-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano and propenoyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-{[(2E)-2-cyano-3-phenyl-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other benzothiophene derivatives, such as:
2-{[(2E)-2-cyano-3-(4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a methoxy group on the phenyl ring, which may alter its reactivity and biological activity.
2-{[(2E)-2-cyano-3-(4-methylphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c20-11-13(10-12-6-2-1-3-7-12)18(24)22-19-16(17(21)23)14-8-4-5-9-15(14)25-19/h1-3,6-7,10H,4-5,8-9H2,(H2,21,23)(H,22,24)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTVGOIEVUTGIS-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=CC=C3)C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=CC=C3)/C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302552-86-9 | |
Record name | 2((2-CYANO-3-PH-ACRYLOYL)AMINO)4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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